1,2,4,5-Tetramethoxybenzene
Overview
Description
1,2,4,5-Tetramethoxybenzene is a chemical compound with the molecular formula C10H14O4 . It is used extensively in various fields of research and industry.
Synthesis Analysis
The synthesis of 1,2,4,5-Tetramethoxybenzene has been reported in several studies. For instance, it has been used in the synthesis of luminescent thorium-based metal–organic frameworks .Molecular Structure Analysis
The molecular structure of 1,2,4,5-Tetramethoxybenzene consists of a benzene ring with four methoxy groups attached at the 1, 2, 4, and 5 positions . The molecular weight is 198.216 Da .Physical And Chemical Properties Analysis
1,2,4,5-Tetramethoxybenzene is a solid at room temperature . It has a molecular weight of 198.22 and a predicted density of 1.068±0.06 g/cm3 . The melting point is 102.5 °C and the predicted boiling point is 279.1±35.0 °C .Scientific Research Applications
Building Block for Molecular Wires
- Methods of Application : Two donor bridge–acceptor molecules with terminal triarylamine and Ru (bpy) 32+ (bpy = 2,2′-bipyridine) redox partners were synthesized and investigated by cyclic voltammetry, optical absorption, luminescence, and transient absorption spectroscopy .
- Results : The study found that the electron-rich tetramethoxybenzene bridge imposes a more shallow barrier than the less electron-rich phenylene spacer, leading to a faster rate of photoinduced charge transfer .
OH-Initiated Degradation in the Environment
- Methods of Application : The study involved investigating the mechanisms, kinetics, and ecotoxicity of OH-initiated degradation of 1,2,4,5-tetramethylbenzene in the environment .
- Results : The total reaction rate constant was calculated to be 2.36×10 −10 cm 3 molecule −1 s −1 at 1 atm and 298 K in the atmosphere .
Synthesis of Complex Organic Molecules
- Methods of Application : One example of a synthesis process involving 1,2,4,5-Tetramethoxybenzene is its reaction with N,N,N,N,N,N-hexamethylphosphoric triamide in tetrahydrofuran at -40℃ for 0.25h, followed by a reaction with n-butyllithium in tetrahydrofuran at -10℃ for 1h, and finally a reaction with 1-bromo-7-phenyl-heptane in tetrahydrofuran at -10 - 20℃ for 10.1667h .
Pharmacokinetic Studies
- Application Summary : 1,2,4,5-Tetramethoxybenzene has been studied for its pharmacokinetic properties. It has been found to have high gastrointestinal absorption and is BBB permeant .
- Results : The study found that 1,2,4,5-Tetramethoxybenzene is not a substrate for P-gp and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its log Kp (skin permeation) is -6.22 cm/s and its lipophilicity log Po/w (iLOGP) is 2.51 .
Synthesis of Complex Organic Molecules
- Methods of Application : One example of a synthesis process involving 1,2,4,5-Tetramethoxybenzene is its reaction with N,N,N,N,N,N-hexamethylphosphoric triamide in tetrahydrofuran at -40℃ for 0.25h, followed by a reaction with n-butyllithium in tetrahydrofuran at -10℃ for 1h, and finally a reaction with 1-bromo-7-phenyl-heptane in tetrahydrofuran at -10 - 20℃ for 10.1667h .
Pharmacokinetic Studies
- Application Summary : 1,2,4,5-Tetramethoxybenzene has been studied for its pharmacokinetic properties. It has been found to have high gastrointestinal absorption and is BBB permeant .
- Results : The study found that 1,2,4,5-Tetramethoxybenzene is not a substrate for P-gp and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its log Kp (skin permeation) is -6.22 cm/s and its lipophilicity log Po/w (iLOGP) is 2.51 .
Safety And Hazards
properties
IUPAC Name |
1,2,4,5-tetramethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-11-7-5-9(13-3)10(14-4)6-8(7)12-2/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVJUCAKSWHQEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00179164 | |
Record name | 1,2,4,5-Tetramethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00179164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4,5-Tetramethoxybenzene | |
CAS RN |
2441-46-5 | |
Record name | 1,2,4,5-Tetramethoxybenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002441465 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Asarol methyl ether | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144256 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,4,5-Tetramethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00179164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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